Lurasidone Metabolite 14283 D8
Description
Contextualization of Lurasidone (B1662784) Metabolite 14283 within Lurasidone's Biotransformation Pathway
Lurasidone is an atypical antipsychotic agent that undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP3A4. wikipedia.orgnih.govtga.gov.au The biotransformation of lurasidone occurs through several major pathways, including oxidative N-dealkylation, S-oxidation, and hydroxylation of the norbornane (B1196662) ring. nih.govtga.gov.aufda.gov
This metabolic process results in the formation of numerous metabolites, including two major active metabolites and two major inactive metabolites. nih.gov Lurasidone Metabolite 14283, also known as ID-14283, is one of the primary active metabolites. wikipedia.orgnih.gov It is formed via the hydroxylation of the norbornane ring structure of the parent compound. wikipedia.orgfda.gov While the parent drug, lurasidone, constitutes about 11-12% of the circulating drug-related components in plasma, the active metabolite ID-14283 accounts for approximately 2.8% to 4.1% of the total radioactivity. tga.gov.aufda.gov
| Compound | Metabolite ID | Activity Status | Approximate % of Serum Radioactivity (AUC) |
|---|---|---|---|
| Lurasidone | N/A (Parent Drug) | Active | 11.4% - 12% tga.gov.aufda.gov |
| Lurasidone Metabolite 14283 | ID-14283 | Active | 2.8% - 4.1% tga.gov.aufda.gov |
| Lurasidone Metabolite 14326 | ID-14326 | Active | ~0.4% fda.gov |
| Inactive Metabolite | ID-20219 | Inactive | ~24% tga.gov.aufda.gov |
| Inactive Metabolite | ID-20220 | Inactive | ~11% tga.gov.aufda.gov |
Significance of Deuterated Analogs in Quantitative Bioanalysis and Mechanistic Drug Metabolism Studies
The use of stable isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (a heavy isotope of hydrogen), is a cornerstone of modern pharmaceutical research. symeres.comacs.org This technique, known as deuteration, provides powerful tools for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). acs.org
In quantitative bioanalysis , deuterated compounds are considered the ideal choice for internal standards, especially in highly sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS). scioninstruments.comresearchgate.netscispace.com An internal standard is added to a biological sample to correct for potential variability during the analytical process. scispace.com Because a deuterated analog is chemically almost identical to the analyte (the substance being measured), it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.com However, its increased mass allows it to be distinguished from the non-labeled analyte by the detector, enabling highly accurate and precise quantification. scioninstruments.comresearchgate.net
In mechanistic drug metabolism studies , deuterium labeling helps to elucidate complex metabolic pathways. symeres.comresearchgate.net The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a slowing of reaction rates when a C-H bond is cleaved in a rate-determining step of a metabolic reaction, an occurrence known as the "kinetic isotope effect". symeres.comresearchgate.net By strategically placing deuterium atoms on a drug molecule, researchers can investigate which metabolic sites are most active and identify the key pathways of biotransformation. aap.org
Rationale and Scientific Objectives for In-depth Investigation of Lurasidone Metabolite 14283 D8
The specific scientific objective for the in-depth investigation and use of this compound is to function as a reliable internal standard for the bioanalysis of Lurasidone Metabolite 14283. veeprho.com Its application is essential for developing and validating robust quantitative assays, typically using LC-MS/MS, to support various research stages. veeprho.comscioninstruments.com The use of this deuterated standard ensures the accuracy and reproducibility of data in pharmacokinetic studies, therapeutic drug monitoring, and other metabolic research, ultimately contributing to a comprehensive characterization of lurasidone's behavior in the body. veeprho.com
| Property | Description |
|---|---|
| Compound Type | Deuterium-labeled stable isotope analog of Lurasidone Metabolite 14283. medchemexpress.comveeprho.com |
| Primary Application | Internal standard in quantitative bioanalysis. veeprho.com |
| Analytical Technique | Primarily used with Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS. veeprho.comresearchgate.net |
| Research Areas | Pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. veeprho.com |
| Function | Improves accuracy, precision, and reliability of the quantification of Lurasidone Metabolite 14283 in biological matrices. veeprho.comscioninstruments.com |
Properties
Molecular Formula |
C28H28D8N4O3S |
|---|---|
Molecular Weight |
516.72 |
Origin of Product |
United States |
Advanced Methodologies for the Analytical Characterization of Lurasidone Metabolite 14283 and Its Deuterated Analog
Development and Validation of High-Sensitivity Bioanalytical Assays
The development of robust and validated bioanalytical methods is paramount for the accurate measurement of drug metabolites in complex biological matrices. These assays must exhibit high sensitivity, selectivity, and reproducibility to ensure reliable data for clinical and preclinical investigations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Precise Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of lurasidone (B1662784) and its active metabolite, ID-14283, in human plasma. nih.gov A sensitive, selective, and rapid LC-MS/MS assay has been developed and validated for the simultaneous quantification of both compounds. nih.gov This methodology typically involves a liquid-liquid extraction step to isolate the analytes from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. nih.gov
The assay demonstrates excellent linearity across a defined concentration range, ensuring accurate quantification. nih.gov For instance, a validated method showed linearity from 0.25 to 100 ng/mL for lurasidone and 0.10 to 14.1 ng/mL for ID-14283. nih.gov The precision and accuracy of these methods are rigorously assessed at multiple concentration levels and across different analytical batches to meet regulatory guidelines. nih.gov The rapid chromatographic run times, often as short as 2.5 minutes, allow for high-throughput analysis of a large number of samples, which is particularly advantageous in clinical pharmacokinetic studies. nih.gov
Table 1: LC-MS/MS Method Parameters for Lurasidone and ID-14283 Quantification
| Parameter | Details |
|---|---|
| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |
| Sample Preparation | Liquid-Liquid Extraction with tert-butyl methyl ether nih.gov |
| Chromatographic Column | C18 column nih.gov |
| Mobile Phase | 5 mm ammonium (B1175870) acetate (B1210297) (pH 5.0) and acetonitrile (B52724) (15:85, v/v) nih.gov |
| Flow Rate | 1.00 mL/min nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Linearity Range (Lurasidone) | 0.25-100 ng/mL nih.gov |
| Linearity Range (ID-14283) | 0.10-14.1 ng/mL nih.gov |
| Run Time | 2.5 minutes nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation and identification of drug metabolites. spectroscopyonline.com In the context of lurasidone, untargeted HRMS methods have been successfully employed to identify various metabolites in urine samples. spectroscopyonline.com The key advantage of HRMS lies in its ability to provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. nih.gov This high mass resolving power allows for the differentiation of compounds with very similar mass-to-charge ratios but different chemical formulas, a critical capability in complex metabolite profiling. spectroscopyonline.com
For instance, HRMS analysis can distinguish between hydroxylated and S-methylated metabolites of lurasidone. spectroscopyonline.com This level of specificity is crucial for building a comprehensive metabolic map and understanding the biotransformation pathways of the parent drug. nih.gov The data generated from HRMS analyses, including accurate masses of parent and product ions, are instrumental in speculating the formation mechanisms of previously unreported metabolites. nih.gov
Application of Isotope Dilution Mass Spectrometry Utilizing Lurasidone Metabolite 14283 D8 as an Internal Standard
Isotope dilution mass spectrometry is a highly accurate quantification technique that relies on the use of a stable isotope-labeled internal standard. This compound, the deuterium-labeled analog of the active metabolite ID-14283, is specifically designed and utilized for this purpose. nih.govmedchemexpress.com The use of a deuterated internal standard is the preferred method in quantitative bioanalysis because it closely mimics the chemical and physical properties of the analyte of interest. fda.gov
By adding a known amount of this compound to the biological sample at the beginning of the sample preparation process, any variations or losses that occur during extraction, derivatization, or ionization are compensated for. This is because the deuterated standard and the non-deuterated analyte behave almost identically throughout the analytical procedure. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification, leading to highly precise and accurate results. nih.gov This approach is a cornerstone of validated bioanalytical methods used to assess the concentrations of lurasidone and its metabolites in various biological matrices, as acknowledged in clinical pharmacology reviews by regulatory agencies like the FDA. fda.gov
Chromatographic Separation Techniques for Complex Biological Matrices in Preclinical Studies
Effective chromatographic separation is a critical prerequisite for accurate bioanalysis, especially when dealing with complex biological matrices such as plasma, urine, and bile, which are commonly encountered in preclinical studies. researchgate.net The goal is to achieve sufficient resolution of the analyte from endogenous interferences and other drug-related metabolites.
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) Method Optimization
Both Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are widely used for the separation of lurasidone and its metabolites. caymanchem.com UPLC, with its use of smaller particle size columns, generally offers faster analysis times and higher resolution compared to conventional HPLC. The optimization of these methods involves a systematic evaluation of various parameters to achieve the desired separation efficiency.
Method development often starts with the selection of an appropriate column and mobile phase. Several trials are typically conducted, varying the mobile phase composition, pH, and flow rate to obtain optimal peak shape, retention time, and resolution. jopcr.com For instance, a developed RP-HPLC method for lurasidone might utilize a specific buffer and organic solvent ratio, with a defined flow rate and detection wavelength to ensure a stable and reproducible retention time. scispace.com
Table 2: Example of Validated HPLC Method Parameters for Lurasidone
| Parameter | Details |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | Prontosil C18, AQ (100 mm × 4.6 mm, 3 µm) scispace.com |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile (55:45 v/v) scispace.com |
| Flow Rate | 1.0 ml/min scispace.com |
| Detection Wavelength | 230 nm scispace.com |
| Retention Time | 4.505 ± 0.01 min scispace.com |
Selection of Stationary and Mobile Phases for Optimal Metabolite Resolution
The choice of the stationary phase (the column) and the mobile phase is critical for achieving the desired chromatographic separation. For the analysis of lurasidone and its metabolites, reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. nih.govjopcr.com These columns have a non-polar stationary phase, which effectively retains the relatively non-polar lurasidone and its metabolites.
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). nih.govjopcr.com The composition of the mobile phase is carefully optimized to control the retention and elution of the analytes. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to achieve better separation of multiple components in a complex mixture. nih.gov For example, a gradient elution of 10 mM ammonium formate (B1220265) solution and methanol has been successfully used for the separation and characterization of lurasidone-related substances. nih.gov The pH of the aqueous component of the mobile phase is another critical parameter that can be adjusted to optimize the ionization state and retention of the analytes. jopcr.com
Sample Preparation Strategies for Preclinical Biological Specimens
The accurate analysis of Lurasidone Metabolite 14283 and its deuterated analog from complex biological matrices, such as plasma, necessitates meticulous sample preparation. The primary goal is to isolate the analytes of interest from interfering endogenous components, thereby enhancing the sensitivity and selectivity of the analytical method.
Protein Precipitation and Liquid-Liquid Extraction Techniques
Protein precipitation (PPT) and liquid-liquid extraction (LLE) are fundamental and widely used techniques for the initial cleanup of plasma samples.
Protein Precipitation: This method involves the addition of an organic solvent, such as acetonitrile or methanol, to the plasma sample. The solvent disrupts the solvation of proteins, causing them to precipitate out of the solution. While simple and fast, PPT may not provide the cleanest extracts, as some endogenous interferences can remain in the supernatant.
Liquid-Liquid Extraction (LLE): LLE offers a higher degree of sample cleanup compared to PPT. This technique partitions the analytes between the aqueous biological sample and an immiscible organic solvent. For the analysis of lurasidone and its metabolite ID-14283, a liquid-liquid extraction with tert-butyl methyl ether has been successfully employed. nih.gov This method effectively separates the analytes from polar matrix components, resulting in a cleaner extract for subsequent analysis. The selection of the organic solvent is critical and is based on the polarity and solubility of the target analytes.
A study on the simultaneous analysis of lurasidone and its active metabolite, ID-14283, in human plasma utilized LLE with tert-butyl methyl ether. nih.gov This approach, followed by LC-MS/MS analysis, demonstrated high sensitivity and selectivity. nih.gov The use of a corresponding isotope-labeled internal standard, such as this compound, is instrumental in correcting for any variability during the extraction process and subsequent analysis. veeprho.com
Solid-Phase Extraction and Microextraction Approaches
Solid-Phase Extraction (SPE): SPE provides a more selective and efficient sample cleanup than PPT or LLE. It utilizes a solid sorbent packed into a cartridge or a well plate to retain the analytes of interest while allowing interfering components to pass through. The choice of sorbent (e.g., C18, mixed-mode) depends on the physicochemical properties of the analytes. A well-developed SPE method can yield very clean extracts, leading to reduced matrix effects and improved assay performance.
Microextraction Techniques: Miniaturized extraction techniques, such as solid-phase microextraction (SPME), are gaining traction in bioanalysis due to their minimal solvent consumption and ability to pre-concentrate analytes. In SPME, a coated fiber is exposed to the sample, and analytes are adsorbed onto the fiber coating. The fiber is then desorbed directly into the analytical instrument. While not specifically detailed for Lurasidone Metabolite 14283 in the provided context, the principles of SPME could be applied to develop highly sensitive methods for its determination in various biological matrices.
Comprehensive Assay Validation Parameters for Preclinical Bioanalytical Applications
A rigorous validation process is essential to ensure the reliability and accuracy of any bioanalytical method. The validation parameters are typically defined by regulatory guidelines and are crucial for the acceptance of preclinical data.
Specificity, Linearity, and Quantitative Range Determination
Specificity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net For LC-MS/MS methods, specificity is typically assessed by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and internal standard. nih.govresearchgate.net
Linearity: Linearity demonstrates the proportional relationship between the analyte concentration and the instrumental response over a defined range. researchgate.net A calibration curve is generated by analyzing a series of calibration standards at different concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. researchgate.net For the analysis of lurasidone and its metabolite ID-14283, a linear range of 0.25-100 ng/mL for lurasidone and 0.10-14.1 ng/mL for ID-14283 has been established. nih.gov
Quantitative Range: The quantitative range is the concentration interval over which the method is shown to be accurate, precise, and linear. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration.
| Parameter | Lurasidone | Lurasidone Metabolite ID-14283 |
| Linearity Range | 0.25–100 ng/mL | 0.10–14.1 ng/mL |
| Correlation Coefficient (r²) | >0.99 | >0.99 |
Table based on data for the analysis of lurasidone and its active metabolite, ID-14283, in human plasma. nih.gov
Accuracy, Precision, and Extraction Recovery Assessment
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. researchgate.net Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range on different days. The acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ) of the nominal concentration. nih.gov
Extraction Recovery: Extraction recovery is the efficiency of the extraction procedure in removing the analyte from the biological matrix. It is determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery. For lurasidone, the mean absolute recovery from rat plasma using a liquid-liquid extraction method was found to be 68.46%. nih.gov
| Validation Parameter | Acceptance Criteria | Finding for Lurasidone Analysis |
| Intra- & Inter-day Precision | ≤15% RSD (≤20% at LLOQ) | Within acceptable limits nih.gov |
| Intra- & Inter-day Accuracy | 85-115% (80-120% at LLOQ) | Within acceptable limits nih.gov |
| Mean Absolute Recovery | Consistent and reproducible | 68.46% nih.gov |
This table presents typical acceptance criteria and findings from a study on lurasidone in rat plasma. nih.gov
Matrix Effects and Analyte Stability Profiling in Biological Media
Matrix Effects: The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting endogenous components from the biological matrix. It is a significant concern in LC-MS/MS analysis and can affect the accuracy and precision of the method. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a neat standard solution. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for matrix effects. veeprho.com
Analyte Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. This includes:
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
Short-Term Stability: Evaluates the stability of the analyte at room temperature for a period that reflects the sample processing time.
Long-Term Stability: Determines the stability of the analyte under frozen storage conditions over an extended period.
Post-Preparative Stability: Assesses the stability of the analyte in the processed sample extract at autosampler temperature.
In a study validating a method for lurasidone and its metabolite ID-14283, both analytes were found to be stable throughout a battery of stability studies, ensuring the integrity of the samples during the entire analytical process. nih.gov
Preclinical Investigations into the Metabolism and Disposition of Lurasidone Metabolite 14283
In Vitro Drug Metabolism Studies of Lurasidone (B1662784) Yielding Metabolite 14283
Identification of Enzymatic Pathways and Enzymes Responsible for Metabolite 14283 Formation (e.g., Cytochrome P450 3A4)
The biotransformation of lurasidone in the liver is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Specifically, CYP3A4 is the principal enzyme responsible for its metabolism. nih.govwikipedia.orgpsychopharmacologyinstitute.com In vitro studies have confirmed that lurasidone is extensively metabolized by CYP3A4, while it shows negligible affinity for other CYP enzymes such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. psychopharmacologyinstitute.compsychopharmacologyinstitute.com
The formation of its major active metabolite, known as ID-14283 (also referred to as Metabolite 14283), is a result of this CYP3A4-mediated metabolism. nih.govdrugbank.commedchemexpress.com This metabolite is one of several produced through various biotransformation pathways, including oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. wikipedia.orgpsychopharmacologyinstitute.com ID-14283, along with another active metabolite ID-14326, is formed through the hydroxylation of the norbornane ring. nih.govwikipedia.org While several dozen metabolites of lurasidone have been identified, ID-14283 is considered the main active metabolite, reaching pharmacologically relevant concentrations in the blood plasma. wikipedia.org
The significant role of CYP3A4 in lurasidone metabolism underscores the potential for drug-drug interactions. semanticscholar.org Co-administration with strong inhibitors of CYP3A4, such as ketoconazole (B1673606), can lead to a substantial increase in lurasidone plasma concentrations. nih.govwikipedia.org Conversely, strong inducers of CYP3A4, like rifampin, can significantly decrease plasma levels of both lurasidone and its active metabolite, potentially reducing the drug's efficacy. nih.govwikipedia.org
Characterization of Metabolic Biotransformation Routes of Metabolite 14283 (e.g., further oxidation, conjugation)
Following the initial CYP3A4-mediated formation of lurasidone metabolites, including the active metabolite ID-14283, further biotransformation occurs. The primary metabolic pathways for lurasidone are oxidative N-dealkylation, hydroxylation of the norbornane ring, and S-oxidation. psychopharmacologyinstitute.compsychopharmacologyinstitute.com
Lurasidone is metabolized into two active metabolites, ID-14283 and ID-14326, and two major non-active metabolites, ID-20219 and ID-20220. psychopharmacologyinstitute.compsychopharmacologyinstitute.com The formation of these metabolites involves several key biotransformation routes. Oxidative N-dealkylation is a major inactivation pathway that leads to the production of metabolites ID-11614 and ID-20219. wikipedia.org Another significant pathway is the hydroxylation of the norbornane ring, which produces the active metabolites ID-14283 and ID-14326. nih.govwikipedia.org
Further metabolism can occur through S-oxidation and the reductive cleavage of the isothiazole (B42339) ring, which may be followed by S-methylation. nih.gov It is also possible for combinations of these metabolic pathways to occur, leading to a variety of metabolites. nih.gov While ID-14283 is a major active metabolite, its exposure is about 25% of that of the parent drug, lurasidone. drugbank.com The other active and inactive metabolites are present at lower concentrations. drugbank.com
Enzyme Kinetics and Inhibitor/Inducer Profiling for Metabolite 14283 Formation and Subsequent Metabolism
The formation of lurasidone's metabolites, including ID-14283, is significantly influenced by the activity of the CYP3A4 enzyme. The pharmacokinetics of lurasidone are altered when co-administered with strong inhibitors or inducers of CYP3A4. nih.govresearchgate.net
Inhibitors: Strong CYP3A4 inhibitors, such as ketoconazole, can dramatically increase exposure to lurasidone. wikipedia.org Studies have shown that ketoconazole can increase lurasidone's maximum plasma concentration (Cmax) by 6.8-fold and the area under the concentration-time curve (AUC) by 9.3-fold. researchgate.net Moderate CYP3A4 inhibitors, like diltiazem, have a less pronounced effect but can still more than double the Cmax and AUC of lurasidone. researchgate.net Other potent CYP3A4 inhibitors include clarithromycin, ritonavir, and grapefruit juice. nih.gov
Inducers: Conversely, strong CYP3A4 inducers can substantially decrease lurasidone plasma levels. wikipedia.org For instance, rifampin has been shown to reduce lurasidone's Cmax and AUC to one-seventh and one-fifth of their original values, respectively. researchgate.net Other significant inducers include carbamazepine, phenytoin, and St. John's wort. nih.gov
In vitro studies have also examined the inhibitory potential of lurasidone itself on various CYP enzymes. Lurasidone has been found to moderately inhibit CYP1A2, CYP2C9, CYP2C19, and CYP3A4, and weakly inhibit CYP2D6. nih.govresearchgate.net The inhibition of CYP3A4 by lurasidone was observed to be a competitive mechanism. nih.gov
Table 1: Impact of CYP3A4 Modulators on Lurasidone Pharmacokinetics
| Modulator | Type | Effect on Lurasidone Cmax | Effect on Lurasidone AUC | Reference |
|---|---|---|---|---|
| Ketoconazole | Strong Inhibitor | 6.8-fold increase | 9.3-fold increase | researchgate.net |
| Diltiazem | Moderate Inhibitor | 2.1-fold increase | 2.2-fold increase | researchgate.net |
| Rifampin | Strong Inducer | Reduced to ~1/7th | Reduced to ~1/5th | researchgate.net |
Preclinical Pharmacokinetic Profiling of Lurasidone Metabolite 14283 in Animal Models
Absorption and Distribution Studies of Metabolite 14283 in Various Animal Tissues
Preclinical studies in animal models, primarily rats and mice, have been conducted to understand the absorption and distribution of lurasidone and its metabolites. nih.govnih.govtandfonline.comresearchgate.net Following oral administration in rats, lurasidone is absorbed and distributed to a wide range of tissues. nih.govtandfonline.com
A study in Sprague-Dawley rats found that lurasidone was distributed to the brain, liver, kidneys, heart, spleen, lungs, gut, muscle, and adipose tissue. nih.govtandfonline.com The tissue-to-plasma concentration ratios indicated that the highest concentrations were found in adipose tissue, followed by the gut. sci-hub.senih.govtandfonline.com
While these studies primarily focus on the parent drug, lurasidone, the distribution patterns provide insight into where its metabolites, including ID-14283, are likely to be found. Given that ID-14283 is a major active metabolite, its presence in these tissues can be inferred. drugbank.commedchemexpress.com The brain-to-plasma ratio of lurasidone was found to be approximately 1.06, suggesting it crosses the blood-brain barrier. nih.govtandfonline.com This is a critical characteristic for an antipsychotic drug and its active metabolites to exert their therapeutic effects.
In mice, pharmacokinetic studies have also been performed to establish parameters such as bioavailability and mean transit time after both intraperitoneal and oral administration. nih.govresearchgate.net These animal models are crucial for the initial characterization of a drug's pharmacokinetic profile before moving to human trials.
Table 2: Tissue Distribution of Lurasidone in Rats
| Tissue | Tissue-to-Plasma Ratio | Reference |
|---|---|---|
| Adipose | 9.16 | nih.govtandfonline.com |
| Gut | 3.84 | sci-hub.se |
| Spleen | Not Specified | nih.govtandfonline.com |
| Lungs | Not Specified | nih.govtandfonline.com |
| Kidneys | Not Specified | nih.govtandfonline.com |
| Liver | Not Specified | nih.govtandfonline.com |
| Heart | Not Specified | nih.govtandfonline.com |
| Muscle | Not Specified | nih.govtandfonline.com |
| Brain | 1.06 | nih.govtandfonline.com |
Excretion Pathways and Metabolite Profiling in Preclinical Species' Excreta
Preclinical research involving radiolabeled lurasidone has been fundamental in determining the primary routes of excretion for the parent drug and its various metabolites. These studies, conducted in animal models, provide a comprehensive overview of how the administered dose is eliminated from the body.
Following a single oral administration of [14C]-labeled lurasidone, the vast majority of the radioactivity is recovered in the feces, with a much smaller portion being eliminated through urine. This indicates that the primary route of excretion is fecal. In preclinical species, approximately 89% of the total radioactivity was recovered, with about 80% found in the feces and 9% in the urine. This distribution highlights the importance of biliary excretion and/or incomplete absorption in the elimination of lurasidone and its metabolites.
Table 1: Total Radioactivity Excretion Following a Single Dose of [14C]-labeled Lurasidone in Preclinical Species
| Excretion Pathway | Percentage of Recovered Radioactivity |
|---|---|
| Feces | ~80% |
| Urine | ~9% |
| Total Recovered | ~89% |
Comparative Pharmacokinetics of Parent Lurasidone and Metabolite 14283 in Animal Models
While comprehensive side-by-side pharmacokinetic data for lurasidone and its metabolite ID-14283 in the same animal models is limited in publicly accessible literature, information from human studies provides some insight into their comparative profiles. In these studies, the systemic exposure (as measured by peak plasma concentration, Cmax, and area under the curve, AUC) of metabolite ID-14283 is substantially lower than that of the parent drug. The mean Cmax and AUC of ID-14283 were found to be approximately 23–26% and 24–29% of the parent lurasidone, respectively. Furthermore, ID-14283 is reported to have a shorter elimination half-life compared to lurasidone. Although this data is from clinical studies, it is a common practice for such initial human findings to be informed by preceding, though often unpublished, preclinical animal model research.
Table 2: Pharmacokinetic Profile of Lurasidone in Rats (Oral Administration)
| Parameter | Value |
|---|---|
| Bioavailability | ~23% |
| Recovery in Urine (Parent) | 0.286% |
| Recovery in Bile (Parent) | 0.0606% |
Note: This table represents data for the parent drug, lurasidone, as detailed comparative data for the metabolite in preclinical species is not available.
Pharmacokinetic Modeling and Simulation in Preclinical Species
Information regarding the use of pharmacokinetic modeling and simulation to describe the disposition of lurasidone and its metabolite ID-14283 specifically within preclinical species is not available in the reviewed scientific literature.
Preclinical Pharmacological Relevance of Lurasidone Metabolite 14283
In Vitro Pharmacological Characterization of Lurasidone (B1662784) Metabolite ID-14283 Activity
In vitro studies are crucial for elucidating the pharmacological profile of a compound by examining its interaction with specific molecular targets in a controlled laboratory setting. For Lurasidone Metabolite ID-14283, these studies have focused on its binding affinity to various neurotransmitter receptors and its functional effects on these receptors.
While detailed quantitative binding affinity data (Ki values) for Lurasidone Metabolite ID-14283 are not extensively available in the public domain, studies have indicated that its receptor binding profile is qualitatively similar to that of the parent compound, lurasidone. Lurasidone exhibits a high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT7 receptors, and it also demonstrates a high affinity for the serotonin 5-HT1A receptor. nih.govnih.gov
The table below summarizes the receptor binding affinities for the parent compound, lurasidone, which is believed to be comparable to its active metabolite ID-14283.
| Receptor | Binding Affinity (Ki, nM) for Lurasidone |
| Dopamine D2 | 1.68 |
| Serotonin 5-HT1A | 6.75 |
| Serotonin 5-HT2A | 2.03 |
| Serotonin 5-HT7 | 0.495 |
| Alpha-2C Adrenergic | 10.8 |
| Alpha-1 Adrenergic | 47.9 |
Functional assays provide insight into the intrinsic activity of a compound at a specific receptor, determining whether it acts as an agonist, antagonist, or partial agonist. For Lurasidone Metabolite ID-14283, its functional activity profile mirrors that of lurasidone. In vitro functional assays have demonstrated that lurasidone acts as an antagonist at dopamine D2 and serotonin 5-HT7 receptors. nih.gov Conversely, it functions as a partial agonist at the serotonin 5-HT1A receptor subtype. nih.gov This mixed antagonist and partial agonist profile is a characteristic feature of many second-generation antipsychotics.
There is limited publicly available information specifically detailing the in vitro effects of Lurasidone Metabolite ID-14283 on the activity of various enzymes in biochemical systems. The parent compound, lurasidone, is a known substrate of the CYP3A4 enzyme. psychopharmacologyinstitute.commdpi.comevidence-based-psychiatric-care.org Studies on lurasidone have investigated its potential to inhibit or induce cytochrome P450 enzymes, but specific data on the inhibitory or activating properties of the ID-14283 metabolite are not well-documented in the reviewed scientific literature.
In Vivo Preclinical Pharmacodynamic Assessments in Animal Models
In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound in a living organism. While extensive research has been conducted on the parent drug, lurasidone, specific preclinical pharmacodynamic data for its metabolite, ID-14283, is sparse.
Specific studies isolating the neurochemical effects of Lurasidone Metabolite ID-14283 in preclinical models are not extensively reported. However, based on its receptor binding and functional activity profile, it is anticipated to modulate dopaminergic and serotonergic neurotransmission in a manner similar to lurasidone. For the parent compound, in vivo microdialysis studies in rats have shown that lurasidone can increase the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, particularly in the frontal cortex. evidence-based-psychiatric-care.org This suggests an increase in dopamine turnover, a common characteristic of antipsychotic drugs.
Direct behavioral studies focusing solely on the administration of Lurasidone Metabolite ID-14283 are not widely available. The behavioral effects observed following lurasidone administration in animal models are understood to be a combination of the actions of the parent drug and its active metabolites. Preclinical studies with lurasidone have demonstrated effects predictive of antipsychotic activity in various animal models. nih.govevidence-based-psychiatric-care.org These models often assess behaviors such as conditioned avoidance responses and drug-induced hyperactivity. nih.gov Furthermore, lurasidone has shown potential anxiolytic and antidepressant-like effects in specific animal behavioral paradigms. evidence-based-psychiatric-care.org
Synthesis and Isotopic Purity Assessment of Lurasidone Metabolite 14283 D8
Chemical Synthesis Routes for Deuterated Lurasidone (B1662784) Metabolite 14283
The synthesis of deuterated metabolites can be achieved through various methods, including biotransformation or late-stage chemical synthesis starting from the deuterated parent drug. hyphadiscovery.com In the case of Lurasidone, its metabolism involves several pathways, including hydroxylation of the norbornane (B1196662) ring, which leads to the formation of active metabolites like ID-14283. wikipedia.orgspectroscopyonline.com
One common strategy for preparing deuterated metabolites is to first synthesize the deuterated parent drug, Lurasidone-d8, and then utilize metabolic processes to generate the desired metabolite. For instance, microbial biotransformation can be employed to introduce a hydroxyl group at a specific position, as demonstrated in the production of 4'-hydroxyflurbiprofen (B17815) from flurbiprofen. hyphadiscovery.com A similar approach could be applied to Lurasidone-d8 to produce Lurasidone Metabolite 14283 D8.
Alternatively, a multi-step chemical synthesis can be devised. This might involve the synthesis of a deuterated intermediate that is then incorporated into the larger molecular structure of the metabolite. The specific synthetic route for this compound would likely involve the introduction of deuterium (B1214612) atoms at specific sites on a precursor molecule before the final steps of assembling the complete metabolite structure.
A general representation of a synthetic approach is outlined below:
Table 1: Potential Synthetic Steps for this compound
| Step | Description | Starting Materials | Reagents and Conditions | Product |
|---|---|---|---|---|
| 1 | Deuteration of a key intermediate | Precursor molecule | Deuterium source (e.g., D2 gas, deuterated solvent), catalyst | Deuterated intermediate |
| 2 | Ring formation/modification | Deuterated intermediate | Various chemical reagents | Deuterated core structure |
| 3 | Functional group introduction | Deuterated core structure | Reagents to add hydroxyl and other functional groups | This compound precursor |
Spectroscopic and Chromatographic Methods for Isotopic Enrichment and Purity Determination
Ensuring the isotopic enrichment and chemical purity of deuterated compounds is a critical quality attribute. bvsalud.org A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic purity of deuterated compounds. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, MS can confirm the incorporation of deuterium atoms and quantify the percentage of the deuterated species relative to any remaining non-deuterated or partially deuterated molecules. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR are invaluable for confirming the position of the deuterium labels within the molecule. nih.govgoogle.com Quantitative NMR (qNMR) can also be used to determine the isotopic abundance with high accuracy. nih.gov The absence of a proton signal at a specific chemical shift in the ¹H NMR spectrum, coupled with the appearance of a signal in the ²H NMR spectrum, confirms successful deuteration at that site. magritek.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the chemical purity of pharmaceutical compounds. acs.orgiltusa.com It separates the target compound from any impurities, starting materials, or byproducts based on their differential interactions with a stationary phase. iltusa.com When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC provides quantitative information about the purity of the synthesized this compound. acs.org
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Parameter Assessed | Typical Results |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment, Molecular Weight Confirmation | >98% isotopic purity, mass consistent with the deuterated structure |
| ¹H and ²H Nuclear Magnetic Resonance (NMR) | Position of Deuterium Labels, Structural Integrity | Confirmation of deuterium at specific positions, absence of unexpected signals |
Advanced Research Applications and Future Directions Utilizing Lurasidone Metabolite 14283 D8
Role in Mechanistic Drug-Drug Interaction Studies in Preclinical Systems
The investigation of drug-drug interactions (DDIs) is a cornerstone of preclinical safety assessment. Lurasidone (B1662784) is metabolized primarily by the cytochrome P450 enzyme CYP3A4. drugbank.compbsciences.orgnih.gov Consequently, its metabolism can be significantly altered by other drugs that induce or inhibit this enzyme, leading to potential DDI risks. sci-hub.semdpi.com Lurasidone Metabolite 14283 is a major active metabolite formed through this pathway, representing a substantial portion of the parent drug's exposure. drugbank.comevidence-based-psychiatric-care.org
In mechanistic DDI studies, Lurasidone Metabolite 14283 D8 is indispensable as an internal standard for the precise quantification of its non-labeled counterpart, Lurasidone Metabolite 14283, in biological matrices. veeprho.comhexonsynth.comnih.gov The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov
Key applications in preclinical DDI studies include:
Enzyme Inhibition/Induction Assays: In in vitro systems, such as human liver microsomes, this compound allows researchers to accurately measure the rate of formation of Lurasidone Metabolite 14283 in the presence of potential CYP3A4 inhibitors or inducers. This helps to quantify the inhibitory or inducing potential of a new chemical entity.
In Vivo Preclinical Models: In animal studies, co-administration of Lurasidone with a potential interactor requires precise measurement of both the parent drug and its key metabolites to understand the in vivo impact on pharmacokinetics. By using this compound as an internal standard, researchers can obtain high-fidelity pharmacokinetic data, revealing the extent to which a co-administered drug alters the metabolic clearance of Lurasidone to its active metabolite. nih.gov
This precise quantification is crucial for building a mechanistic understanding of how interactions occur, allowing for the prediction of clinical DDI risks long before human trials.
| Application Area | Utility of this compound | Preclinical System Example | Outcome |
| CYP3A4 Inhibition | Serves as an internal standard for accurate quantification of the metabolite ID-14283. | Human Liver Microsomes | Determination of IC50 value for an investigational drug. |
| CYP3A4 Induction | Enables precise measurement of increased metabolite formation. | Primary Hepatocyte Cultures | Quantifying the induction potential of a test compound. |
| In Vivo DDI | Ensures accurate pharmacokinetic profiling of the metabolite ID-14283. | Rodent models co-administered with a CYP3A4 modulator. | Mechanistic understanding of altered drug exposure and clearance. |
Contribution to Mechanistic Toxicology Investigations in Preclinical Models
Stable isotope-labeled compounds are powerful tools in mechanistic toxicology for understanding metabolism-mediated toxicities. acs.org They are used to trace complex metabolic pathways and determine whether the formation of a specific metabolite is linked to an adverse effect. acs.org
The role of this compound in this context is primarily as an analytical tool to investigate the disposition of the active metabolite, ID-14283.
Metabolic Profiling in Toxicity Models: In preclinical toxicology studies (e.g., in rodents or non-rodents), the onset of toxicity can sometimes be linked to the accumulation of a parent drug or its metabolite. By enabling accurate measurement, this compound helps researchers correlate toxicological findings with specific exposure levels of the active metabolite ID-14283 in various tissues.
Investigating Reactive Metabolites: Stable isotope labeling can be used to help understand the link between the formation of reactive metabolites and toxicity. acs.org While ID-14283 is an active metabolite, the use of its deuterated analog as a standard helps in the broader investigation of all metabolic pathways. Precise quantification of major pathways allows researchers to infer whether shunting towards minor, potentially toxic, pathways occurs under specific conditions (e.g., organ dysfunction or DDI).
Isotope Effect Studies: Strategic placement of deuterium (B1214612) can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. While this compound is primarily used as an internal standard, related deuterated compounds can be used mechanistically to probe whether slowing a particular metabolic step mitigates a toxic outcome, thereby identifying the specific metabolic process responsible for the toxicity. acs.org
Utility in Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Drug Discovery
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates mechanistic biological knowledge with pharmacokinetic-pharmacodynamic (PKPD) data to predict drug effects. nih.gov These models are increasingly used in preclinical drug discovery to validate targets, select candidates, and predict clinical outcomes. nih.govpitt.edu
The reliability of any QSP model is fundamentally dependent on the quality of the input data. Pharmacokinetic data, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites, is a critical component. metsol.com
High-Quality Data for Model Building: this compound enables the generation of highly accurate and precise concentration-time data for the active metabolite ID-14283. nih.gov This high-quality data is essential for developing robust PK models that accurately describe the formation and elimination of the metabolite.
Informing Mechanistic Models: The precise PK parameters derived from studies using this internal standard can be integrated into larger QSP models. These models can simulate the interplay between Lurasidone, its active metabolite ID-14283, and their pharmacological targets (e.g., D2 and 5-HT2A receptors). drugbank.comnih.gov
Advancement of Metabolite-Centric Drug Discovery and Development Paradigms
This compound is a key enabling tool for this paradigm in the context of Lurasidone research and development.
Bridging Preclinical and Clinical Data: By ensuring consistent and accurate quantification of Lurasidone Metabolite 14283 across different species and in in vitro systems, the deuterated standard helps in building a translational understanding of the drug's disposition, which is critical for predicting human pharmacokinetics from preclinical data.
Exploration of Emerging Bioanalytical Technologies for Deuterated Metabolite Research
The field of bioanalysis is continually evolving, with new technologies offering greater sensitivity, specificity, and throughput. This compound is well-suited for both established and emerging platforms.
High-Resolution Mass Spectrometry (HRMS): Beyond traditional tandem mass spectrometry, HRMS is increasingly used for both quantitative and qualitative metabolite analysis. spectroscopyonline.comchromatographyonline.com The high mass accuracy of HRMS allows for greater confidence in compound identification. This compound serves as an ideal internal standard in HRMS-based quantitative workflows, ensuring accuracy in complex matrices.
Isotope Tracing Metabolomics: Emerging techniques like Isotope Tracing Untargeted Metabolomics (ITUM) use stable isotopes to trace the transformation of molecules through entire metabolic networks. umn.edunih.gov While often used with universally labeled tracers (e.g., 13C-glucose), the principles can be applied to drug metabolism. Deuterated standards like this compound are essential components of the analytical workflows needed to interpret the complex data generated in such studies. They provide a fixed reference point in a dynamic system, helping to distinguish and accurately quantify specific labeled and unlabeled species.
| Bioanalytical Technology | Role of this compound | Advantage |
| LC-MS/MS | Internal Standard for Quantification | Gold standard for accuracy, precision, and robustness in pharmacokinetic studies. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Internal Standard for Quantification | Provides high specificity and confidence in metabolite identification and quantification. spectroscopyonline.com |
| Isotope Tracing Metabolomics | Reference standard for complex data analysis | Enables accurate quantification within system-wide metabolic flux studies. umn.edunih.gov |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
